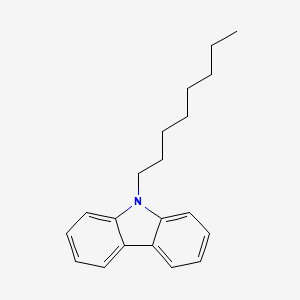

9-Octylcarbazole

Vue d'ensemble

Description

9-Octylcarbazole is an organic compound belonging to the carbazole family. Carbazoles are nitrogen-containing heterocyclic compounds known for their stability and unique electronic properties. This compound, specifically, is characterized by an octyl group attached to the nitrogen atom of the carbazole ring. This modification enhances its solubility and processability, making it a valuable material in various scientific and industrial applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 9-Octylcarbazole typically involves the alkylation of carbazole with octyl halides. One common method is the reaction of carbazole with 1-bromooctane in the presence of a base such as potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can enhance efficiency and scalability .

Analyse Des Réactions Chimiques

Types of Reactions: 9-Octylcarbazole undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form carbazole-9-one derivatives.

Reduction: Reduction reactions can convert it to dihydrocarbazole derivatives.

Substitution: Electrophilic substitution reactions can introduce various functional groups onto the carbazole ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

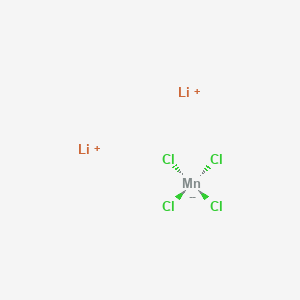

Reduction: Reducing agents like lithium aluminum hydride are often used.

Substitution: Reagents such as bromine or nitric acid can facilitate substitution reactions.

Major Products: The major products formed from these reactions include carbazole-9-one, dihydrocarbazole, and various substituted carbazole derivatives .

Applications De Recherche Scientifique

9-Octylcarbazole has a wide range of applications in scientific research:

Chemistry: It is used as a building block for synthesizing more complex organic molecules and polymers.

Biology: Its derivatives are studied for their potential biological activities, including anticancer and antimicrobial properties.

Medicine: Research is ongoing to explore its use in drug delivery systems and as a component in pharmaceutical formulations.

Mécanisme D'action

The mechanism of action of 9-Octylcarbazole is primarily related to its electronic properties. The carbazole ring system can participate in electron transfer processes, making it an effective hole-transport material in electronic devices. Additionally, its ability to form stable radical cations contributes to its functionality in various applications .

Molecular Targets and Pathways: In biological systems, this compound and its derivatives can interact with cellular components, potentially affecting pathways related to cell growth and apoptosis. detailed studies on specific molecular targets are still ongoing .

Comparaison Avec Des Composés Similaires

9-Dodecylcarbazole: Similar to 9-Octylcarbazole but with a longer alkyl chain, offering different solubility and processing characteristics.

Poly(9-dodecylcarbazole): A polymeric form with enhanced mechanical properties and stability.

3,6-Substituted-9-phenylcarbazoles: These compounds have different substitution patterns, affecting their electronic properties and applications.

Uniqueness: this compound stands out due to its balanced solubility, processability, and electronic properties. Its specific structure allows for versatile applications in both scientific research and industrial settings, making it a valuable compound in the carbazole family .

Propriétés

IUPAC Name |

9-octylcarbazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25N/c1-2-3-4-5-6-11-16-21-19-14-9-7-12-17(19)18-13-8-10-15-20(18)21/h7-10,12-15H,2-6,11,16H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCDJSEFDVDOKPA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCN1C2=CC=CC=C2C3=CC=CC=C31 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30461721 | |

| Record name | 9-octylcarbazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30461721 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4041-19-4 | |

| Record name | 9-octylcarbazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30461721 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What makes 9-Octylcarbazole a desirable building block for conjugated polymers?

A1: this compound is an attractive building block for conjugated polymers due to its hole-transporting properties [, ]. This means it can efficiently transport positive charges (holes) that are essential for the functioning of devices like organic light-emitting diodes (OLEDs) and solar cells. Additionally, its incorporation can enhance the solubility of the resulting polymers [], facilitating processing and thin-film fabrication.

Q2: How is this compound incorporated into conjugated polymers?

A2: this compound is commonly incorporated into polymer chains through its 3 and 6 positions, which can be brominated to create monomers suitable for various polymerization reactions. The research highlights the use of palladium-catalyzed Suzuki polycondensation [] and Sonogashira coupling reactions [, ] for this purpose. These reactions allow for the controlled synthesis of polymers with specific architectures and desired properties.

Q3: Can you give examples of specific polymers incorporating this compound and their applications?

A3: Certainly! Here are a few examples from the provided research:

- Triblock copolymers: These polymers contain this compound blocks alongside polyfluorene (light-emitting) and polyoxadiazole (electron-transporting) segments. These materials show promise for OLED applications due to their ability to efficiently transfer energy within the polymer structure [].

- Poly(phenylene ethynylene) containing carbazole: This polymer exhibits strong fluorescence, making it a potential candidate for sensing applications. Notably, its fluorescence is quenched in the presence of TNT vapor, highlighting its potential as a sensitive explosive detector [].

- Poly[N-octylcarbazole-co-9,9'-dioctylfluorene-co-1,3,4-oxadiazole]: This copolymer, when incorporated into mesoporous silica, demonstrates enhanced luminescent properties compared to its thin-film counterpart. This composite material shows promise for applications requiring stable and bright light emission, such as in displays or sensors [].

Q4: What are the advantages of incorporating this compound into polymers for specific applications like sensors?

A4: The use of this compound in sensing applications, especially for explosives like TNT, stems from its ability to engage in fluorescence quenching []. When the polymer interacts with TNT molecules, the energy transfer processes within the polymer are disrupted, leading to a decrease in fluorescence intensity. This measurable change in fluorescence serves as a signal for the presence of TNT.

Q5: What analytical techniques are used to characterize polymers containing this compound?

A5: The research highlights several techniques used for the characterization of these polymers:

- Nuclear Magnetic Resonance (NMR) spectroscopy: This technique confirms the polymer structure and composition [, ].

- Gel Permeation Chromatography (GPC): This method determines the molecular weight and distribution of the synthesized polymers [].

- Thermogravimetric analysis (TGA): TGA assesses the thermal stability of the polymers, a crucial factor for their application in devices [, ].

- Photoluminescence (PL) spectroscopy: This technique investigates the light emission properties of the polymers, including their emission wavelength and quantum yield [, , ].

- UV-Vis spectroscopy: UV-Vis measurements provide information about the absorption characteristics of the polymers, which is important for understanding their light-harvesting capabilities [].

Q6: Beyond optoelectronic applications, are there other areas where this compound-based materials are being explored?

A6: Yes, while the provided research focuses on optoelectronics, this compound derivatives are also being explored in areas like dye-sensitized solar cells (DSSCs) []. Their ability to efficiently absorb light and transport charges makes them potentially valuable components in these emerging solar energy technologies.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Hexahydro-7-[(4-nitrophenyl)methyl]-2H-azepin-2-one](/img/structure/B1624830.png)

![3-(2-aminoethyl)-1H-pyrrolo[2,3-b]pyridin-5-ol](/img/structure/B1624833.png)

![5-bromo-4-N-pyridin-2-yl-2-N-[3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indol-5-yl]pyrimidine-2,4-diamine](/img/structure/B1624846.png)